5-氟-2-羟基亚胺基-1-茚酮

描述

5-Fluoro-1-indanone is a fluorinated building block . It has been used to prepare precursors for thiosemicarbazones derived from 1-indanones . It was also used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride .

Synthesis Analysis

The synthesis of indanones, including 5-Fluoro-1-indanone, has been achieved through various methods. These include the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene , the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates , and the nickel-catalyzed reductive cyclization of a broad range of enones .Molecular Structure Analysis

The molecular formula of 5-Fluoro-1-indanone is C9H7FO . The average mass is 150.150 Da and the monoisotopic mass is 150.048096 Da .Chemical Reactions Analysis

5-Fluoro-1-indanone has been used in the preparation of precursors for thiosemicarbazones derived from 1-indanones . It was also used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride .Physical and Chemical Properties Analysis

5-Fluoro-1-indanone is a white to yellowish crystalline low melting solid . It has a density of 1.3±0.1 g/cm3, a boiling point of 247.0±29.0 °C at 760 mmHg, and a flash point of 87.2±14.5 °C . It has one hydrogen bond acceptor, zero hydrogen bond donors, and zero freely rotating bonds .科学研究应用

眼科应用

氟尿嘧啶是一种与“5-氟-2-羟亚氨基-1-茚满酮”密切相关的化合物,由于其减少成纤维细胞增殖和瘢痕的能力,已在眼科实践中得到应用。它在原发性青光眼过滤术、泪囊鼻腔吻合术和翼状胬肉手术等手术中发挥着重要作用,突出了其在提高手术成功率和减少眼表肿瘤复发率中的重要性(Abraham 等,2012)。

有机合成和氟化技术

使用特定试剂对酮(包括 1-茚满酮衍生物)进行直接 α-氟化研究展示了区域特异性氟功能化的进步。这突出了该化合物在创建氟化有机化合物合成方法中的作用,而氟化有机化合物在制药和材料科学中至关重要(Stavber 等,2002)。

材料科学和电子学

开发用于高效聚合物太阳能电池的稠环电子受体说明了氟代化合物的应用,以增强有机电子器件的性能。这些材料表现出改进的电子特性、电荷传输和光伏性能,展示了该化合物与太阳能技术进步的相关性(Dai 等,2017)。

化学合成和药物化学

通过串联超酸活化过程合成三氟甲基化二氢香豆素和茚满酮突出了该化合物在创建具有生物活性的分子中的用途。这为治疗剂的开发奠定了基础,突出了其在药物化学和药物设计中的重要性(Prakash 等,2010)。

配位化学和生物成像

涉及取代嘧啶的配位化学研究和新型半胱氨酸检测荧光传感器的开发证明了该化合物在理论化学和生物成像中的应用。这些发现为新的诊断工具铺平了道路,并有助于我们了解复杂的化学系统(Barceló-Oliver 等,2013); (Fang 等,2020)。

安全和危害

属性

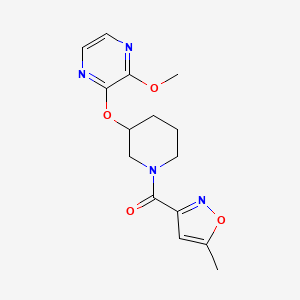

IUPAC Name |

5-fluoro-2-hydroxyimino-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-13)9(7)12/h1-3,13H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROMJMAABBSDLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)C(=O)C1=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate](/img/structure/B2849059.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2849061.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2849065.png)

![2-Chloro-6-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2849068.png)

![tert-Butyl 3-(2-chloropyrimidin-4-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2849073.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone oxalate](/img/structure/B2849080.png)